![molecular formula C23H21Cl3O3 B14395556 1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene CAS No. 90047-70-4](/img/structure/B14395556.png)
1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene is an organic compound with the molecular formula C16H15Cl3O2. This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a trichloromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene typically involves the reaction of 1-methoxy-2-(2,2,2-trichloro-1-(4-methoxyphenyl)ethyl)benzene with benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the benzyloxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or demethoxylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives .
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Research has explored its potential as a bioactive compound with possible applications in drug development.
Medicine: Studies have investigated its effects on biological systems, including its potential as an insecticide.
Industry: It is used in the production of certain polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene involves its interaction with specific molecular targets and pathways. For example, as an insecticide, it may act on the nervous system of insects, leading to paralysis and death. The exact molecular targets and pathways can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar Compounds
o,p’-Methoxychlor: A closely related compound with similar chemical properties and applications.
N-(1-Benzyloxy-2,2,2-trichloro-ethyl)-3,4-dimethoxy-benzamide: Another compound with a benzyloxy and trichloromethyl group, used in early discovery research.
3-(1-Benzyloxy-2,2,2-trichloro-ethyl)-1,1-dimethyl-urea: A similar compound used in various chemical studies.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
90047-70-4 |
|---|---|
Molecular Formula |
C23H21Cl3O3 |
Molecular Weight |
451.8 g/mol |
IUPAC Name |
2-methoxy-1-phenylmethoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C23H21Cl3O3/c1-27-19-11-8-17(9-12-19)22(23(24,25)26)18-10-13-20(21(14-18)28-2)29-15-16-6-4-3-5-7-16/h3-14,22H,15H2,1-2H3 |
InChI Key |
IDFHDOZLDZUZEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


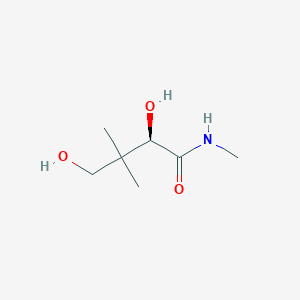
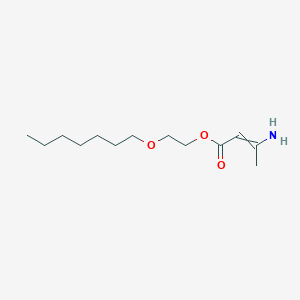
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)
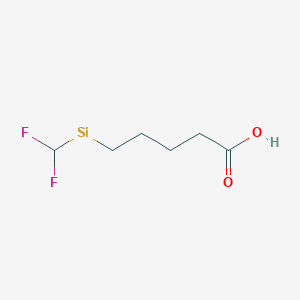
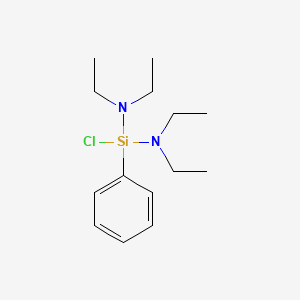
![N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14395497.png)
![O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine](/img/structure/B14395501.png)
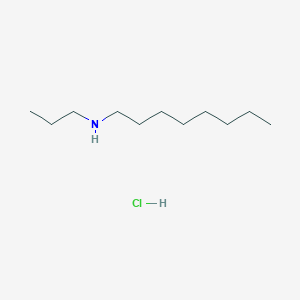
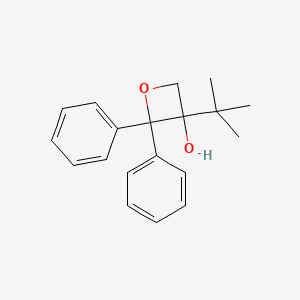
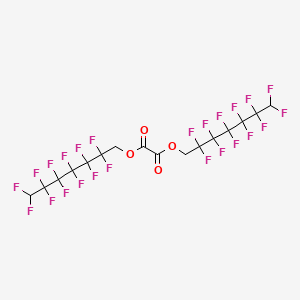
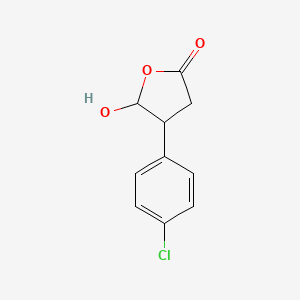
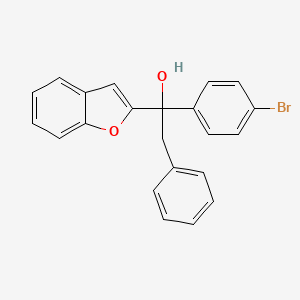
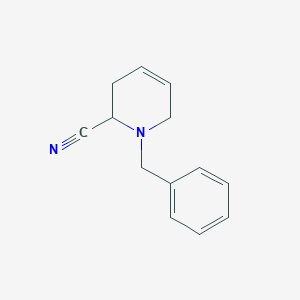
![N''-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14395547.png)
